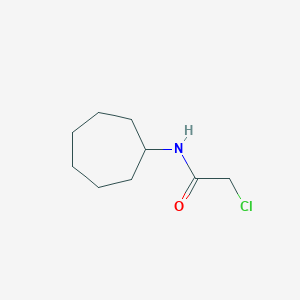

2-chloro-N-cycloheptylacetamide

Description

Contextualization within the N-Substituted Chloroacetamide Class

N-substituted chloroacetamides are a well-established class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with various organic moieties. ijpsr.info This class of compounds is known for its diverse biological activities, which are largely attributed to the presence of the reactive C-Cl bond. researchgate.net The N-substituent, in this case, a cycloheptyl ring, can significantly influence the compound's physical, chemical, and biological properties, including its lipophilicity and steric profile. nih.gov

Many N-substituted chloroacetamides have been extensively studied and are utilized in various applications. For instance, they are a prominent class of herbicides used to control a wide range of weeds in major crops. researchgate.net The herbicidal action of these compounds is linked to their ability to inhibit the biosynthesis of very-long-chain fatty acids in plants. researchgate.net Furthermore, numerous derivatives of N-substituted chloroacetamides have been synthesized and investigated for their potential as antimicrobial, antifungal, and even anticancer agents. nih.govresearchgate.netnih.gov The biological activity of these compounds is often related to the nature of the substituent on the nitrogen atom. nih.gov

The general synthesis of N-substituted chloroacetamides is typically achieved through the chloroacetylation of a corresponding amine. researchgate.net This reaction involves treating the amine with chloroacetyl chloride or a related chloroacetylating agent. ijpsr.infonih.gov

Table 1: General Properties of N-Substituted Chloroacetamides

| Property | Description |

| General Structure | R-NH-C(O)CH₂Cl |

| Key Functional Groups | Amide, Alkyl Halide |

| Common Synthesis Method | Chloroacetylation of primary or secondary amines. |

| Notable Applications | Herbicides, Antimicrobials, Antifungals. |

Historical Perspective of Amide Chemistry and Halogenated Organic Compounds

The study of 2-chloro-N-cycloheptylacetamide is built upon a rich history of developments in both amide chemistry and the chemistry of halogenated organic compounds.

The amide functional group is a cornerstone of organic chemistry and biochemistry. Amide linkages, also known as peptide bonds, are fundamental to the structure of proteins. The synthesis of amides has been a central theme in organic chemistry for over a century, with numerous methods developed for their formation. The stability of the amide bond is a key feature, making these compounds robust yet capable of undergoing specific chemical transformations. nih.gov

Halogenated organic compounds , which are organic compounds containing one or more halogen atoms, have a history that dates back to the early 19th century. nih.gov The introduction of halogen atoms into organic molecules can dramatically alter their physical and chemical properties. This has led to the development of a vast number of halogenated compounds with a wide range of applications, from pharmaceuticals and polymers to refrigerants and pesticides. nih.gov However, the persistence and potential environmental impact of some halogenated compounds have also been a significant area of study and concern.

Rationale for Academic Investigation of this compound

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the well-established properties and applications of the broader N-substituted chloroacetamide class. The primary motivations for studying this particular compound would likely include:

Exploration of Herbicidal Activity: A significant portion of research into N-substituted chloroacetamides has been driven by their use as herbicides. nih.govcambridge.orgekb.eg The cycloheptyl group in this compound could impart specific properties, such as altered soil mobility or a different spectrum of weed control, making it a candidate for investigation as a new herbicidal agent. The relationship between the molecular structure of chloroacetamides and their herbicidal efficacy is a key area of research. nih.gov

Investigation of Antimicrobial Properties: The N-substituted chloroacetamide scaffold is known to exhibit antimicrobial and antifungal activity. nih.govnih.govresearchgate.net Researchers could be interested in synthesizing and testing this compound to determine if the cycloheptyl substituent enhances or modifies this biological activity against various pathogens. Studies on similar compounds have shown that the nature of the N-substituent plays a crucial role in their antimicrobial effectiveness. nih.gov

Synthesis of Novel Chemical Entities: The synthesis of new molecules is a fundamental aspect of chemical research. This compound represents a novel chemical entity that can be used as a building block for the synthesis of more complex molecules. nih.gov Its reactive chlorine atom allows for further chemical modifications, opening pathways to new classes of compounds with potentially interesting properties. researchgate.net

Structure-Activity Relationship (SAR) Studies: The systematic investigation of compounds like this compound contributes to a broader understanding of structure-activity relationships within the N-substituted chloroacetamide class. By comparing the biological activity of this compound with other N-substituted analogues (e.g., those with different cycloalkyl rings or aromatic substituents), researchers can gain insights into how the size and shape of the substituent influence the compound's interaction with biological targets. nih.govnih.gov

Table 2: Potential Areas of Investigation for this compound

| Research Area | Rationale |

| Agricultural Chemistry | Evaluation of potential herbicidal properties based on the known activity of the chloroacetamide class. |

| Medicinal Chemistry | Screening for antimicrobial and antifungal activity against various pathogens. |

| Synthetic Chemistry | Use as an intermediate for the synthesis of more complex and potentially bioactive molecules. |

| QSAR Studies | Contribution to the understanding of how the N-cycloheptyl group influences biological activity compared to other substituents. |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cycloheptylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c10-7-9(12)11-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUSGIJCLFWHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10411608 | |

| Record name | 2-chloro-N-cycloheptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23511-50-4 | |

| Record name | 2-chloro-N-cycloheptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Organic Chemistry of 2 Chloro N Cycloheptylacetamide

Primary Synthetic Pathways and Optimization

The most direct and widely employed method for the synthesis of 2-chloro-N-cycloheptylacetamide is the nucleophilic acyl substitution of cycloheptylamine (B1194755) with a chloroacetylating agent.

Direct Chloroacetylation of Cycloheptylamine

The reaction of cycloheptylamine with chloroacetyl chloride is a robust and high-yielding method for the preparation of this compound. This reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and hydrogen chloride.

A general procedure involves the dropwise addition of chloroacetyl chloride to a solution of cycloheptylamine in a suitable solvent at a controlled temperature. chemicalbook.com The presence of a base is often required to neutralize the hydrogen chloride byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic. An excess of cycloheptylamine can serve as the base, or an external base such as triethylamine (B128534) or sodium carbonate can be added.

A representative synthetic protocol, adapted from the synthesis of the analogous 2-chloro-N-cyclohexylacetamide, is as follows: Cycloheptylamine (2.1 equivalents) is dissolved in a solvent like acetonitrile (B52724). Chloroacetyl chloride (1.0 equivalent) is then added dropwise to the stirred solution while maintaining the temperature at approximately 15-20°C. chemicalbook.com After the addition is complete, the reaction is typically stirred at room temperature for several hours to ensure completion. The workup involves washing the reaction mixture with aqueous acid and base to remove unreacted starting materials and byproducts, followed by drying and concentration to yield the desired product. chemicalbook.com

Alternative Synthetic Routes to this compound

While direct chloroacetylation is the most common approach, other methods for amide bond formation could be envisioned for the synthesis of this compound, particularly in specialized research contexts. One such alternative is the "umpolung" amide synthesis (UmAS). This method involves the reaction of an α-halonitroalkane with an amine, reversing the typical polarity of the reactants. nih.gov For the synthesis of this compound, this would conceptually involve the reaction of a suitable chloro-nitro precursor with cycloheptylamine.

Another potential route involves the use of coupling reagents to facilitate the condensation of chloroacetic acid and cycloheptylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) could be employed. However, these methods are more commonly used for the synthesis of more complex or sensitive amides and are generally less atom-economical than direct acylation with the acid chloride.

Enzymatic strategies for amide bond formation represent a greener alternative to traditional chemical methods. Lipases, for instance, can catalyze the amidation of carboxylic acids or their esters with amines in non-aqueous media. nih.gov While not specifically reported for this compound, the enzymatic synthesis of other amides suggests this could be a viable, albeit likely slower, synthetic route.

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound obtained from direct chloroacetylation are significantly influenced by several reaction parameters.

Table 1: Influence of Reaction Conditions on the Synthesis of N-Substituted Chloroacetamides

| Amine | Acylating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Cyclohexylamine | Chloroacetyl chloride | Acetonitrile | Excess Amine | 15-20 | 93 | chemicalbook.com |

| Aniline (B41778) | Chloroacetyl chloride | Tetrahydrofuran (THF) | DBU | Room Temp. | 95 | researchgate.net |

| p-Aminophenol | Chloroacetyl chloride | Acetic Acid/Sodium Acetate (B1210297) | - | -2 to Room Temp. | 72 | neliti.com |

| o-Chloroaniline | Chloroacetyl chloride | Aqueous | - | Room Temp. | 82.14 | ijpsr.info |

| N-Methylaniline | Chloroacetyl chloride | Aqueous | - | Room Temp. | 25.80 | ijpsr.info |

This table is interactive and can be sorted by column headers.

As indicated in the table, the choice of solvent and base can have a considerable impact on the reaction outcome. Aprotic solvents like acetonitrile and THF are commonly used. The use of a non-nucleophilic organic base like DBU can lead to high yields. researchgate.net In some cases, aqueous conditions with a base like sodium acetate are employed. neliti.com The reaction temperature is also a critical parameter to control, as side reactions can occur at higher temperatures. For instance, the formation of diacylated products or polymerization can be issues if not properly controlled. The stoichiometry of the reactants is also crucial; using a slight excess of the amine can help to drive the reaction to completion and act as an in-situ base.

Synthesis of Related N-Alkyl/Aryl Acetamide (B32628) Derivatives for Comparative Studies

The synthesis of a library of related N-substituted acetamides allows for the systematic study of structure-activity relationships in various applications.

Synthesis of Secondary and Tertiary N-Substituted Acetamides

The general synthetic methodology for primary N-substituted acetamides can be extended to the synthesis of secondary and tertiary amides. For the preparation of secondary N-substituted acetamides, a secondary amine is used as the starting material. For example, the reaction of N-methylcycloheptylamine with chloroacetyl chloride would yield N-cycloheptyl-N-methyl-2-chloroacetamide.

The synthesis of tertiary amides from tertiary amines is not possible via this route. However, tertiary amides can be prepared from secondary amines. For example, N-methylaniline reacts with chloroacetyl chloride to give 2-chloro-N-methyl-N-phenylacetamide, albeit in a lower yield compared to the reaction with aniline. ijpsr.info

Table 2: Synthesis of Various N-Substituted Chloroacetamides

| Amine | Product | Yield (%) | Reference |

| Aniline | 2-Chloro-N-phenylacetamide | - | researchgate.net |

| o-Methoxyaniline | 2-Chloro-N-(2-methoxyphenyl)acetamide | 59.62 | ijpsr.info |

| p-Nitroaniline | 2-Chloro-N-(4-nitrophenyl)acetamide | 23.90 | ijpsr.info |

| N-Methylaniline | 2-Chloro-N-methyl-N-phenylacetamide | 25.80 | ijpsr.info |

This table is interactive and can be sorted by column headers.

The reactivity of the amine plays a significant role in the success of the acylation. Electron-donating groups on an aromatic amine generally increase its nucleophilicity and can lead to higher yields, while electron-withdrawing groups have the opposite effect. Steric hindrance around the nitrogen atom can also decrease the reaction rate and yield, as seen in the case of N-methylaniline. ijpsr.info

Preparation of Functionalized Cycloheptyl Moieties

For more advanced comparative studies, the synthesis of 2-chloroacetamides with functionalized cycloheptyl rings is of interest. This requires the preparation of substituted cycloheptylamines as starting materials. A variety of methods can be employed to synthesize these precursors. For instance, the reduction of a substituted cycloheptanone (B156872) oxime or the reductive amination of a substituted cycloheptanone can provide access to a range of functionalized cycloheptylamines.

Once the desired substituted cycloheptylamine is obtained, it can be subjected to the standard chloroacetylation conditions described earlier to yield the corresponding functionalized this compound derivative. The nature and position of the substituent on the cycloheptyl ring can then be correlated with the properties of the final amide.

Advanced Synthetic Techniques and Catalysis

Microwave-Assisted Organic Synthesis Applied to Chloroacetamides

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, offering advantages such as reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of chloroacetamide derivatives, demonstrating its potential for the efficient production of this compound. researchgate.netnih.gov

The fundamental principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can significantly enhance reaction rates. nih.gov For instance, the synthesis of various N-substituted chloroacetamides, which traditionally requires several hours of reflux, can be accomplished in a matter of minutes using microwave irradiation, with yields often ranging from 50% to 80%. researchgate.net

A general procedure for the microwave-assisted synthesis of a chloroacetamide, such as this compound, would involve the reaction of cycloheptylamine with chloroacetyl chloride. The process is typically performed in a suitable solvent, and a base is often added to neutralize the hydrogen chloride gas formed during the reaction. researchgate.net The use of microwave irradiation in this acylation reaction can dramatically shorten the time required for the completion of the reaction. researchgate.net

Research on the microwave-assisted synthesis of chloroacetic acid, a key precursor, has shown that parameters such as microwave power, reaction time, and temperature significantly influence the yield and selectivity of the product. asianpubs.org Optimal conditions for the chlorination of acetic acid using acetic anhydride (B1165640) as a catalyst under microwave irradiation were found to be a microwave power of 300 W, a reaction time of 3.5 hours, and a temperature of 95 °C, resulting in a high yield and selectivity of chloroacetic acid. asianpubs.org These findings underscore the importance of optimizing reaction parameters in microwave-assisted syntheses.

The benefits of MAOS extend beyond just time and energy savings. In many cases, it leads to cleaner reactions with fewer byproducts, simplifying purification processes. researchgate.net The rapid heating can also minimize the degradation of thermally sensitive compounds. The application of microwave technology to the synthesis of this compound and its derivatives represents a significant advancement, enabling faster and more efficient production of these compounds for further research and development. researchgate.netnih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 5-6 hours researchgate.net | 5-10 minutes researchgate.net |

| Yield | Moderate nih.gov | 50-80% researchgate.net |

| Energy Input | Indirect, slow heating | Direct, rapid heating nih.gov |

| Process | Often requires reflux conditions | Can be performed under milder conditions nih.gov |

Transition Metal-Catalyzed Coupling Reactions for Derivative Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi-res.commdpi.com These powerful methods can be applied to this compound to generate a diverse array of derivatives by modifying the core structure. The reactivity of the α-chloro position makes it a suitable handle for such transformations.

Several named cross-coupling reactions, including the Suzuki-Miyaura, Heck, Negishi, and Sonogashira reactions, are catalyzed by transition metals, most commonly palladium. mdpi-res.com These reactions typically involve the coupling of an organohalide with an organometallic reagent. In the context of this compound, the chloroacetamide moiety can serve as the electrophilic partner in these reactions.

For instance, a Suzuki-Miyaura coupling could potentially be used to introduce a new aryl or vinyl group at the α-position by reacting this compound with an appropriate boronic acid in the presence of a palladium catalyst and a base. Similarly, the Heck reaction could facilitate the arylation or vinylation of the α-position using an alkene. ustc.edu.cn The choice of ligand for the transition metal catalyst is crucial and can significantly influence the outcome and selectivity of the reaction. mdpi-res.com

The Buchwald-Hartwig amination, another important palladium-catalyzed reaction, allows for the formation of carbon-nitrogen bonds. ustc.edu.cn This could be employed to synthesize derivatives of this compound where the chlorine atom is replaced by various amino groups.

Recent advancements in the field have focused on expanding the scope of both the nucleophilic and electrophilic coupling partners. rhhz.net While phosphine (B1218219) ligands have traditionally been dominant in transition metal catalysis, there is a growing interest in the development of phosphane-free catalytic systems using ligands with nitrogen, oxygen, or sulfur donor atoms. mdpi-res.com

The application of these transition metal-catalyzed coupling reactions to the this compound scaffold opens up vast possibilities for creating novel molecules with potentially interesting chemical and biological properties. The ability to precisely introduce a wide range of functional groups allows for the systematic exploration of structure-activity relationships.

| Reaction Name | Electrophile | Nucleophile | Bond Formed | Catalyst (Typical) |

| Suzuki-Miyaura | Organohalide | Organoboron Reagent | C-C | Palladium mdpi-res.com |

| Heck | Organohalide | Alkene | C-C | Palladium ustc.edu.cn |

| Negishi | Organohalide | Organozinc Reagent | C-C | Palladium or Nickel ustc.edu.cn |

| Sonogashira | Organohalide | Terminal Alkyne | C-C | Palladium/Copper mdpi-res.com |

| Buchwald-Hartwig | Organohalide | Amine | C-N | Palladium ustc.edu.cn |

Reactivity and Chemical Transformations of the this compound Core

Nucleophilic Substitution Reactions at the α-Chloro Position

The α-chloro position in this compound is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions where the chlorine atom is replaced by another group. sydney.edu.au This reactivity is a cornerstone of the chemical transformations of this compound. researchgate.net

The general mechanism for these reactions can be described as a nucleophile attacking the carbon atom bearing the chlorine, leading to the displacement of the chloride ion, which is a good leaving group. sydney.edu.au The reaction rate and mechanism (SN1 or SN2) can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. For primary alkyl halides like this compound, the SN2 mechanism, a single-step process, is generally favored. libretexts.org

A wide variety of nucleophiles can be employed in these reactions, including:

Oxygen nucleophiles: Alkoxides and phenoxides can react to form α-alkoxy and α-aryloxy acetamides, respectively.

Nitrogen nucleophiles: Amines (primary, secondary, and aromatic) can be used to synthesize α-amino acetamides.

Sulfur nucleophiles: Thiolates can react to yield α-thio acetamides.

The chemical reactivity of N-aryl 2-chloroacetamides, a related class of compounds, is largely attributed to the facile replacement of the chlorine atom by various nucleophiles. researchgate.net This principle is directly applicable to this compound. For example, the reaction with 1,3-benzothiazole-2(3H)-thione leads to the formation of a 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamide derivative. exlibrisgroup.com

These nucleophilic substitution reactions are fundamental for the derivatization of the this compound core, providing a straightforward route to a multitude of new compounds with diverse functional groups at the α-position.

Intramolecular Cyclization Pathways to Heterocyclic Systems

The reactive nature of the α-chloro position in this compound, coupled with the potential for functionalization on the cycloheptyl ring or the amide nitrogen, provides opportunities for intramolecular cyclization reactions to form various heterocyclic systems. researchgate.net These reactions are of significant interest as they allow for the construction of complex molecular architectures from relatively simple precursors.

One strategy involves a nucleophilic substitution where the nucleophile is part of the same molecule. For instance, if the cycloheptyl ring contains a suitably positioned hydroxyl or amino group, an intramolecular cyclization could occur, leading to the formation of a lactone or a lactam fused to the cycloheptyl ring.

A notable example of palladium-catalyzed intramolecular cyclization involves the reaction of 2-chloroaniline (B154045) derivatives with 2-bromostyrene (B128962) to form diphenylamine (B1679370) intermediates. nih.govnih.gov These intermediates can then undergo selective, ligand-controlled intramolecular cyclization to yield a variety of heterocyclic systems, including indoles, carbazoles, dibenzazepines, and acridines. nih.govnih.govhuji.ac.il While this specific example does not start with this compound, it demonstrates the power of transition metal catalysis in facilitating intramolecular C-C and C-N bond formation to construct heterocycles from precursors containing a chloroacetamide-like moiety. nih.govresearchgate.net

Furthermore, the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with certain sulfur nucleophiles, followed by base-induced cyclization, has been shown to produce pyridin-2(1H)-ones. exlibrisgroup.com This illustrates how a carefully designed substrate derived from a chloroacetamide can undergo intramolecular cyclization to form a new heterocyclic ring. The versatility of these cyclization strategies makes this compound a valuable starting material for the synthesis of a diverse range of heterocyclic compounds.

Derivatization via Amide Nitrogen Functionalization

The amide nitrogen in this compound possesses a lone pair of electrons and a proton, making it a site for further functionalization. While the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, it can still exhibit nucleophilic character under certain conditions.

Alkylation or acylation of the amide nitrogen can be achieved, although it is generally more challenging than the substitution at the α-chloro position. These reactions typically require strong bases to deprotonate the amide nitrogen, generating a more nucleophilic amidate anion. This anion can then react with an electrophile, such as an alkyl halide or an acyl chloride, to introduce a new substituent on the nitrogen atom.

The ease of replacement of the chlorine atom and the presence of a reactive N-H group are key features of the chemical reactivity of N-substituted chloroacetamides. researchgate.net The synthesis of various N-substituted chloroacetamides has been described through the chloroacetylation of the corresponding amine. researchgate.net This highlights the general reactivity of the amine precursor and the resulting amide.

Derivatization at the amide nitrogen can be used to modulate the steric and electronic properties of the molecule, which can in turn influence its reactivity and biological activity. For example, the introduction of a bulky substituent on the nitrogen could hinder reactions at the adjacent α-carbon. Conversely, the introduction of an electron-withdrawing group could increase the acidity of the N-H proton. This ability to fine-tune the molecular structure through N-functionalization adds another dimension to the synthetic utility of this compound.

Structural Characterization and Spectroscopic Analysis of 2 Chloro N Cycloheptylacetamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their immediate chemical environment. For 2-chloro-N-cycloheptylacetamide, the ¹H NMR spectrum is expected to show distinct signals for the protons of the cycloheptyl ring, the methylene (B1212753) protons adjacent to the chlorine atom, and the amide N-H proton.

The protons of the cycloheptyl ring will exhibit complex multiplets in the aliphatic region of the spectrum, typically between δ 1.0 and 4.0 ppm. The proton on the carbon directly attached to the nitrogen atom (CH-N) is expected to be the most downfield of the ring protons due to the deshielding effect of the nitrogen atom, likely appearing as a multiplet around δ 3.5-4.0 ppm. The remaining methylene protons of the cycloheptyl ring will give rise to overlapping multiplets in the upfield region (δ 1.4-1.8 ppm).

The methylene protons of the chloromethyl group (Cl-CH₂-) will appear as a singlet at a downfield position, typically in the range of δ 4.0-4.2 ppm, due to the strong deshielding effect of the adjacent chlorine atom and the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N-H | 5.5 - 7.5 | br s |

| Cl-CH₂ -C=O | 4.0 - 4.2 | s |

| N-CH -(CH₂)₆ | 3.6 - 4.0 | m |

| (CH₂ )₆ | 1.4 - 1.8 | m |

Note: These are predicted values based on the analysis of similar N-cycloalkylamides and chloroacetamides. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for the determination of the number of distinct carbon environments. oregonstate.edu

For this compound, the carbonyl carbon (C=O) is expected to resonate at the most downfield position, typically in the range of δ 165-175 ppm. The carbon of the chloromethyl group (Cl-CH₂) will also be downfield, expected around δ 40-45 ppm.

The carbons of the cycloheptyl ring will appear in the aliphatic region. The carbon atom directly bonded to the nitrogen (CH-N) will be the most downfield of the ring carbons, with an expected chemical shift in the range of δ 50-55 ppm. The other six methylene carbons of the cycloheptyl ring will have chemical shifts in the range of δ 25-40 ppm. Due to the conformational flexibility of the seven-membered ring, some of these carbons may have very similar chemical environments and could potentially overlap.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | 165 - 175 |

| C H-N | 50 - 55 |

| Cl-C H₂- | 40 - 45 |

| Ring C H₂ | 25 - 40 |

Note: These are predicted values based on the analysis of similar N-cycloalkylamides and chloroacetamides. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduyoutube.com For this compound, a COSY spectrum would show correlations between the N-H proton and the adjacent CH-N proton of the cycloheptyl ring (if coupling is observed). It would also clearly show the coupling network within the cycloheptyl ring, helping to assign the individual methylene groups. No correlation would be expected for the singlet arising from the Cl-CH₂- group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). columbia.edu An HMQC or HSQC spectrum would show a cross-peak connecting the signal of each proton to the signal of the carbon it is attached to. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, key HMBC correlations would be expected between:

The N-H proton and the carbonyl carbon (C=O) and the CH-N carbon.

The Cl-CH₂- protons and the carbonyl carbon (C=O).

The CH-N proton and the carbonyl carbon (C=O) and the adjacent carbons in the cycloheptyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the amide and alkyl halide functionalities.

N-H Stretch : A prominent absorption band is expected in the region of 3350-3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. The position and shape of this band can be influenced by hydrogen bonding.

C=O Stretch (Amide I band) : A strong, sharp absorption band is expected in the range of 1680-1630 cm⁻¹ due to the carbonyl (C=O) stretching vibration. This is one of the most characteristic peaks in the IR spectrum of an amide.

N-H Bend (Amide II band) : Another characteristic amide band, the N-H in-plane bending vibration, is expected to appear in the region of 1570-1515 cm⁻¹.

C-N Stretch : The C-N stretching vibration of the amide group typically appears in the range of 1400-1200 cm⁻¹.

C-H Stretch : The C-H stretching vibrations of the cycloheptyl and chloromethyl groups will be observed in the region of 3000-2850 cm⁻¹.

C-Cl Stretch : The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3250 | Medium-Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong |

| C-N Stretch | 1400 - 1200 | Medium |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Note: These are predicted values based on the analysis of similar N-cycloalkylamides and chloroacetamides. Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR spectroscopy. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that non-polar bonds with symmetrical vibrations often give rise to strong Raman signals, whereas they may be weak or absent in the FT-IR spectrum.

For this compound, the Raman spectrum would also show the characteristic amide bands. The C=O stretch is typically a strong band in the Raman spectrum as well. The C-C stretching vibrations of the cycloheptyl ring and the C-Cl stretch are also expected to be Raman active. The symmetric C-H stretching vibrations would also be prominent. The complementary nature of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org In a typical analysis of this compound, the compound would first be vaporized and separated from any impurities on a GC column before entering the mass spectrometer. nih.gov

Upon entering the ion source (commonly using electron ionization, EI), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M•+). The mass-to-charge (m/z) ratio of this ion provides the nominal molecular weight of the compound. For this compound (C9H16ClNO), the molecular ion peak would be observed at m/z 189, with a characteristic M+2 peak at m/z 191 (approximately one-third the intensity) due to the natural abundance of the ³⁷Cl isotope.

The high energy of electron ionization also causes the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides valuable structural information. libretexts.org The fragmentation of N-substituted amides is well-documented and typically involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. nih.govrsc.org

Expected fragmentation pathways for this compound include:

α-Cleavage: The most common fragmentation for amides involves cleavage of the bond between the carbonyl carbon and the adjacent carbon, or the bond between the nitrogen and the cycloheptyl group.

Loss of Chlorine: Cleavage of the C-Cl bond can lead to a fragment ion at m/z 154.

Cycloheptyl Ring Fragmentation: The cycloheptyl moiety can undergo fragmentation, leading to the loss of neutral alkene fragments.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 189/191 | [C9H16ClNO]•+ | C9H16ClNO | Molecular Ion |

| 154 | [M - Cl]•+ | C9H16NO | Loss of chlorine radical |

| 112 | [C7H12N]+ | C7H12N | Cleavage of the CO-NH bond |

| 98 | [C7H12]•+ | C7H12 | Loss of the chloroacetamide group |

| 77 | [CH₂ClCO]+ | C₂H₂ClO | Cleavage of the NH-CO bond |

While GC-MS provides the nominal molecular weight, high-resolution mass spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or more decimal places). libretexts.orgpharmacy180.com This precision is possible because the exact masses of isotopes are not integers (except for ¹²C, which is defined as 12.000000 Da). libretexts.org

By determining the exact mass of the molecular ion, HRMS allows for the unambiguous determination of a compound's molecular formula. acs.org For example, several different molecular formulas could result in a nominal mass of 189 Da. However, only one formula will match the highly accurate mass measured by HRMS. This capability is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential structures.

Table 2: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H16ClNO |

| Nominal Mass (Da) | 189 |

| Monoisotopic Mass (Da) | 189.09204 |

An experimental HRMS measurement matching the calculated exact mass to within a few parts per million (ppm) would provide definitive confirmation of the molecular formula C9H16ClNO.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. nih.gov

While specific crystal structure data for this compound is not publicly available, analysis of analogous N-substituted chloroacetamides allows for well-founded predictions of its solid-state structure. Studies on compounds like 2-chloro-N-phenylacetamide have revealed common structural motifs.

Key expected features of the this compound crystal structure include:

Amide Plane: The atoms of the amide group (C-C(=O)N-C) are expected to be nearly planar.

Conformation: The conformation around the C-C single bond of the chloroacetyl group is critical. The C=O and C-Cl bonds are often found to be syn to each other.

Intermolecular Hydrogen Bonding: As a secondary amide, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This typically results in the formation of infinite chains of molecules linked by N-H···O hydrogen bonds, which is a defining feature of the crystal packing for many secondary amides.

Table 3: Predicted X-ray Crystallographic Parameters for this compound

| Parameter | Predicted Feature/Value | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |

| Space Group | P2₁/c or similar | Common for centrosymmetric packing |

| Hydrogen Bonding | N-H···O intermolecular bonds | Universal feature of secondary amides |

| H-Bond Geometry | Forms infinite C(4) chains | Observed in analogous N-substituted amides |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. orgchemboulder.com The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula. Agreement between the experimental and theoretical values confirms the compound's empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

For this compound, the molecular formula is C9H16ClNO. This is also its empirical formula, as the subscripts cannot be reduced to a simpler integer ratio. The theoretical elemental composition is calculated based on the atomic masses of the constituent elements.

Table 4: Theoretical Elemental Composition of this compound (C9H16ClNO)

| Element | Symbol | Atomic Mass (Da) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 189.68 | 57.00 |

| Hydrogen | H | 1.008 | 189.68 | 8.50 |

| Chlorine | Cl | 35.453 | 189.68 | 18.69 |

| Nitrogen | N | 14.007 | 189.68 | 7.38 |

Experimental results from elemental analysis are typically considered acceptable if they fall within ±0.4% of the theoretical values, thereby confirming the empirical formula of the synthesized compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-N-phenylacetamide |

| 2-chloro-N-cyclohexylacetamide |

Pharmacological Research and Biological Efficacy of 2 Chloro N Cycloheptylacetamide

Antimicrobial Spectrum and Potency of Related Chloroacetamide Derivatives

Chloroacetamide derivatives have demonstrated a broad spectrum of antimicrobial activity, showing effectiveness against various bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Studies on various N-(substituted phenyl)-2-chloroacetamides have confirmed their potential as antibacterial agents. All tested chloroacetamides in one study showed efficacy against the Gram-positive bacteria Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Their effectiveness was less pronounced against the Gram-negative bacterium Escherichia coli. nih.gov The lipophilicity of these compounds, particularly those with a halogenated p-substituted phenyl ring like N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, is believed to facilitate their passage through the bacterial cell membrane. nih.gov

Another study focused on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and its activity against Klebsiella pneumoniae, a significant Gram-negative pathogen. The presence of the chloro atom in the acetamide (B32628) group appears to enhance the antimicrobial activity of these molecules. nih.gov This particular derivative demonstrated good potential against K. pneumoniae. nih.gov It is suggested that the compound may act by targeting penicillin-binding protein, leading to cell lysis. nih.gov When combined with other antibacterial drugs, this chloroacetamide derivative showed synergistic effects with meropenem (B701) and imipenem, and an additive effect with ciprofloxacin (B1669076) and cefepime (B1668827) against K. pneumoniae. scielo.br

The antibacterial potential of thirteen different acetamides was investigated, revealing zones of inhibition against Escherichia coli (7–30 mm), Pseudomonas aeruginosa (16–35 mm), and Staphylococcus aureus (10–36 mm). nih.gov

Table 1: Antibacterial Activity of Selected Chloroacetamide Derivatives

| Compound/Derivative | Target Bacteria | Observed Effect |

| N-(substituted phenyl)-2-chloroacetamides | S. aureus, MRSA (Gram-positive) | Effective |

| N-(substituted phenyl)-2-chloroacetamides | E. coli (Gram-negative) | Less effective |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | K. pneumoniae (Gram-negative) | Good potential, possible action on penicillin-binding protein |

| Various acetamides | E. coli, P. aeruginosa, S. aureus | Varying zones of inhibition |

Antifungal Activity against Fungal Pathogens, including Candida spp.

Chloroacetamide derivatives have also been recognized for their antifungal properties. For instance, 2-chloro-N-phenylacetamide has been shown to inhibit fluconazole-resistant strains of Candida albicans and Candida parapsilosis. scielo.br The minimum inhibitory concentration (MIC) for these strains ranged from 128 to 256 µg/mL. scielo.br This compound was also found to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%. scielo.br Interestingly, its mechanism of action does not seem to involve binding to ergosterol (B1671047) in the fungal cell membrane or damaging the cell wall, suggesting a different target. scielo.br

The addition of a chlorine atom to the acetamide structure appears to be crucial for its antifungal potency. A study demonstrated that while N-(2-hydroxyphenyl) acetamide had no activity against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl) acetamide, inhibited 96.6% of the tested C. albicans strains. nih.gov

Further research on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides showed moderate effectiveness against C. albicans. nih.gov

Table 2: Antifungal Activity of Selected Chloroacetamide Derivatives

| Compound/Derivative | Target Fungi | Observed Effect |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant C. albicans, C. parapsilosis | MIC: 128-256 µg/mL; inhibits biofilm formation |

| 2-chloro-N-(2-hydroxyphenyl) acetamide | C. albicans | Inhibited 96.6% of strains |

| N-(substituted phenyl)-2-chloroacetamides | C. albicans | Moderately effective |

Inhibition and Disruption of Microbial Biofilms

While specific studies on the anti-biofilm properties of 2-chloro-N-cycloheptylacetamide are not extensively documented in publicly available research, the broader class of chloroacetamide derivatives has demonstrated potential in combating microbial biofilms. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents.

Research into compounds with similar structural features, such as other halogenated acetamides, indicates that the chloro- group can contribute to antimicrobial activity. This activity is a prerequisite for biofilm inhibition. For instance, certain chloroacetamide derivatives have been investigated for their ability to interfere with bacterial adhesion and the formation of the biofilm matrix. The mechanism of action is often attributed to the electrophilic nature of the carbon-chlorine bond, which can react with nucleophilic residues in microbial enzymes and proteins, thereby disrupting cellular functions essential for biofilm development.

Table 1: Anti-biofilm Activity of Related Compounds

| Compound/Extract | Target Microorganism | Activity | Reference |

|---|---|---|---|

| Chlorhexidine-releasing elastomerics | Dental microcosm biofilms | Significant reduction in total and aciduric bacteria CFUs. nih.govelsevierpure.com | nih.govelsevierpure.com |

| Marine algae extracts (e.g., phlorotannins) | E. coli, P. aeruginosa | Inhibition of cell proliferation and exopolysaccharide synthesis. frontiersin.org | frontiersin.org |

| Chlorogenic acid | Pseudomonas putida | Dose-dependent inhibition of biofilm formation. nih.gov | nih.gov |

| Cinnamaldehyde and derivatives | Staphylococcus aureus | Inhibition of biofilm formation. mdpi.com | mdpi.com |

Investigations into Other Biological Activities

Anti-inflammatory Properties of Related Amides

The anti-inflammatory potential of various amide derivatives has been a subject of significant research interest. While direct studies on this compound are limited, investigations into structurally analogous N-aroyl-cyclohexylamides and other acetamide derivatives have shown promising anti-inflammatory effects. nih.gov For example, a study on a series of N-Aroyl-cyclohexyl- and cyclohexenylamides revealed that certain compounds possessed anti-inflammatory activity comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov

The mechanism of anti-inflammatory action for many amide-containing compounds is often linked to the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Additionally, some acetamide derivatives have been shown to suppress the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in cellular models of inflammation. nih.govmdpi.com For instance, N-acetylcysteine (NAC), an acetamide derivative, has been reported to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, a critical regulator of the inflammatory response. nih.govnih.gov

Table 2: Anti-inflammatory Activity of Related Amide Derivatives

| Compound | Model | Observed Effect | Reference |

|---|---|---|---|

| N-benzoyl-4-methyl-cyclohexylamide | Carrageenan-induced edema in rats | Anti-inflammatory activity comparable to indomethacin. nih.gov | nih.gov |

| Acetamide derivatives | LPS-stimulated J774.A1 macrophages | Reduction of nitric oxide (NO) production. nih.govmdpi.com | nih.govmdpi.com |

| N-acetylcysteine (NAC) | LPS-challenged piglet mononuclear phagocytes | Suppression of the NLRP3 inflammasome pathway. nih.gov | nih.gov |

| Palmitoylethanolamide (PEA) | General | Reduction of nerve-related pain and chronic inflammation. ca.gov | ca.gov |

Analgesic Effects of Related Amides

The structural motif of an amide bond is present in a number of compounds with known analgesic properties. Secondary amides, in particular, have been explored for their potential to alleviate pain. Research on various N-substituted amides has indicated that the nature of the substituent on the nitrogen atom can significantly influence the analgesic activity.

For instance, studies on N-Aroyl-cyclohexylamides have not only demonstrated anti-inflammatory effects but also notable analgesic potencies. nih.gov The analgesic activity of such compounds is often evaluated using standard models like the hot-plate test or writhing tests in animals. The mechanism behind the analgesic effects of many amides is believed to be linked to their anti-inflammatory properties, as reduction of inflammation often leads to a decrease in pain perception. However, some amides may also exert their effects through central nervous system pathways.

Table 3: Analgesic Activity of Related Amide Compounds

| Compound Class | Test Model | Result | Reference |

|---|---|---|---|

| N-Aroyl-cyclohexylamides | Mice | Demonstrated analgesic potencies. nih.gov | nih.gov |

| Palmitoylethanolamide (PEA) | General | Reduction of nerve-related pain. ca.gov | ca.gov |

| Harpagosides (in Devil's Claw) | General | Reduction in pain associated with low back pain and osteoarthritis. ca.gov | ca.gov |

Antioxidant Potentials

Several studies have highlighted the antioxidant capabilities of acetamide derivatives. nih.govmdpi.com Antioxidants are crucial for protecting biological systems from the damaging effects of oxidative stress caused by reactive oxygen species (ROS). The antioxidant activity of acetamide compounds can be attributed to various mechanisms, including the scavenging of free radicals and the chelation of metal ions that can catalyze oxidative reactions.

Research on different acetamide derivatives has shown that the presence of specific functional groups can enhance their antioxidant potential. researchgate.netnih.gov For example, the introduction of phenolic or other electron-rich moieties to the acetamide scaffold has been shown to improve radical scavenging activity. researchgate.net While there is no direct evidence for the antioxidant activity of this compound, the general antioxidant properties observed in related acetamide structures suggest that it could potentially exhibit similar effects.

Table 4: Antioxidant Activity of Related Acetamide Derivatives

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Acetamide derivatives | ABTS radical scavenging | Demonstrated antioxidant activity. nih.govmdpi.com | nih.govmdpi.com |

| Acetamide derivatives | ROS production in tBOH-stimulated J774.A1 macrophages | Reduction of ROS production. nih.govmdpi.com | nih.govmdpi.com |

| Chalcones with N-arylacetamide group | DPPH radical scavenging | Higher antioxidant activity than ascorbic acid at certain concentrations. researchgate.net | researchgate.net |

| Flavonoid acetamide derivatives | DPPH assay | IC50 values in the range of 31.52-198.41 µM. nih.gov | nih.gov |

Mechanistic Elucidation of Biological Action and Structure Activity Relationships Sar

Molecular Targets and Pathways of Action

The pathways through which chloroacetamide derivatives exert their effects are multifaceted, often involving disruption of fundamental cellular structures and enzymatic processes.

While direct studies on 2-chloro-N-cycloheptylacetamide are limited, research on analogous compounds provides significant insights. A prominent mechanism of action for some N-substituted chloroacetamides is the disruption of cellular membrane integrity. For instance, the related compound 2-chloro-N-phenylacetamide has been shown to exhibit antifungal activity against Aspergillus flavus. scielo.br Its mechanism is believed to involve binding to ergosterol (B1671047), a vital component of the fungal cell membrane. This interaction likely leads to the formation of pores in the membrane, causing the leakage of cellular contents and ultimately cell death. scielo.br This hypothesis is supported by experiments where the addition of exogenous ergosterol to the culture medium increased the minimum inhibitory concentration (MIC) of the compound, suggesting a competitive binding scenario at the fungal membrane. scielo.br

In the context of antibacterial action, other chloroacetamides have been found to target the cell wall. Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggest that it acts on penicillin-binding protein (PBP). mdpi.com PBPs are enzymes essential for the synthesis and maintenance of the peptidoglycan layer of the bacterial cell wall. mdpi.com Inhibition of this enzyme can lead to alterations in cell shape, stress responses, and eventual cell lysis, which is a common mechanism for many antibacterial agents, particularly β-lactams. mdpi.com The assessment of cell integrity through the release of intracellular materials that absorb light at 260 nm is a standard method to confirm such membrane-disrupting activity. mdpi.com

Table 1: Proposed Mechanisms of Action for Chloroacetamide Analogs on Cellular Integrity

| Compound | Proposed Target | Organism Type | Consequence | Reference |

|---|---|---|---|---|

| 2-chloro-N-phenylacetamide | Ergosterol | Fungi | Membrane pore formation, leakage of cell contents | scielo.br |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Penicillin-Binding Protein (PBP) | Bacteria | Inhibition of cell wall synthesis, cell lysis | mdpi.com |

This table is interactive and can be sorted by column.

Chloroacetamides are known to be reactive compounds capable of interacting with various biological macromolecules. While direct inhibition of carbonic anhydrase by this compound is not documented in available research, the broader class of carbonic anhydrase inhibitors offers a comparative perspective on enzyme inhibition as a mechanism of action. Carbonic anhydrase inhibitors are a class of pharmaceuticals that suppress the activity of the carbonic anhydrase enzyme family. wikipedia.org These enzymes are crucial for processes like pH regulation and fluid balance. scbt.com

Typically, clinically used carbonic anhydrase inhibitors are sulfonamides, such as acetazolamide (B1664987) and hydrochlorothiazide, which act by binding to the zinc ion in the enzyme's active site. wikipedia.orgscbt.comtaylorandfrancis.com Their applications include treating glaucoma, epilepsy, and mountain sickness. wikipedia.orgdrugs.com

Although direct evidence is lacking for carbonic anhydrase, the reactivity of the chloroacetyl group suggests potential interactions with other enzymes. It has been proposed that the chlorine atom in some chloroacetamides can induce the degradation of sulfhydryl enzymes and amino acids, leading to a loss of intracellular material. researchgate.net Furthermore, in silico analyses of other chloroacetamide derivatives have suggested that their antimicrobial effects may be due to the inhibition of enzymes such as DNA ligase. researchgate.net

Glucocorticoids exert their wide-ranging effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. nih.gov This interaction modulates the transcription of target genes, often to suppress inflammation. nih.gov Glucocorticoid sensitization refers to a state of increased responsiveness to the effects of these hormones. Currently, there is no scientific literature available that elucidates a molecular mechanism for glucocorticoid sensitization involving this compound or related chloroacetamide compounds.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, this involves analyzing the contributions of both the N-cycloheptyl group and the chloroacetyl group.

The N-cycloheptyl moiety is a significant structural feature of the molecule. The size and lipophilicity of such cyclic substituents can have a profound impact on biological activity. While direct SAR studies on a series of N-cycloalkyl acetamides including the cycloheptyl variant are not prevalent, related research on other classes of compounds provides valuable insights.

For example, a study on novel coumarin (B35378) carbamate (B1207046) derivatives found that the nature of the cycloalkyl group at the R1 position influenced antioxidant potential. mdpi.com Specifically, compounds bearing smaller rings like cyclopentyl or cyclohexyl exhibited greater antioxidant activity compared to a derivative with a cycloheptyl group. mdpi.com Similarly, in a series of betulonic acid amides, a derivative with a large cyclic substituent (1-ethynylcyclohexyl) demonstrated lower cytotoxic activity against cancer cell lines compared to an analog with a smaller N-methylpropargyl group. mdpi.com These findings suggest that the size of the cycloalkyl group can be a critical determinant of biological efficacy, with larger rings not always conferring greater activity.

Table 2: Influence of Cycloalkyl Group on Antioxidant Activity in a Coumarin Carbamate Series

| R1 Substituent on Carbamate Moiety | Antioxidant Potential (IC50 µM) | Relative Activity | Reference |

|---|---|---|---|

| Cyclopentyl | 66.80–80.03 | Higher | mdpi.com |

| Cyclohexyl | 66.80–80.03 | Higher | mdpi.com |

| Cycloheptyl | 131.85 | Lower | mdpi.com |

This table is interactive and can be sorted by column. Lower IC50 indicates higher potential.

The chloroacetyl moiety is fundamental to the biological profile of this class of compounds, with the chlorine atom playing a pivotal role. The presence of this halogen is often essential for conferring or enhancing antimicrobial and cytotoxic activities. mdpi.comnih.gov

A compelling example is the comparison between N-(2-hydroxyphenyl) acetamide (B32628) and its chlorinated counterpart. The non-chlorinated version was found to be inactive against Candida albicans, whereas the addition of a chlorine atom to the acetyl group, forming 2-chloro-N-(2-hydroxyphenyl) acetamide, resulted in a compound capable of inhibiting 96.6% of C. albicans strains. mdpi.com This demonstrates that the chloro substitution can be the deciding factor for the presence of biological activity. mdpi.com This enhancement is not limited to antifungal action; studies on other scaffolds have shown that introducing a chlorine atom can lead to a significant increase in cytotoxic effects against cancer cell lines. nih.gov The broad antimicrobial activity of N-substituted chloroacetamides against various bacteria and fungi has been consistently linked to the presence of the chloroacetyl group. ijpsr.infomdpi.com

Stereochemical Effects on Potency and Selectivity

There is currently no available research investigating the stereochemical effects of this compound on its biological potency and selectivity. The cycloheptyl group possesses conformational flexibility, which could theoretically influence its interaction with biological targets. However, without experimental data, any discussion on how different stereoisomers might affect activity is purely conjectural.

Pharmacological Synergy and Antagonism Studies in Multi-Drug Regimens

No studies on the pharmacological synergy or antagonism of this compound in combination with other drugs have been published. Research into the potential for this compound to enhance or inhibit the effects of other therapeutic agents in multi-drug regimens has not been undertaken.

Degradation Pathways, Environmental Fate, and Bioremediation of Chloroacetamide Compounds

Microbial Degradation of Chloroaromatic Compounds

The breakdown of chloroacetamide herbicides in the environment is predominantly a result of microbial activity. researchgate.netnih.gov Microorganisms have evolved diverse strategies to cleave the carbon-halogen bond, a critical step in detoxifying these compounds. bohrium.comcapes.gov.br These strategies can be broadly categorized into reductive, oxygenolytic, and hydrolytic dehalogenation. researchgate.net

Reductive Dehalogenation Mechanisms

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. nih.govenviro.wiki This process is particularly significant in anaerobic environments where halogenated compounds can serve as terminal electron acceptors for microbial respiration, a process known as organohalide respiration. nih.govenviro.wikinih.gov In this process, the microbe gains energy by transferring electrons to the halogenated compound, leading to the cleavage of the carbon-halogen bond. nih.govresearchgate.net

Key characteristics of reductive dehalogenation include:

Anaerobic Conditions: This process is a hallmark of anaerobic ecosystems, such as sediments and contaminated aquifers, where oxygen is scarce. nih.govepa.gov

Electron Donors: Bacteria carrying out reductive dehalogenation require an electron donor, with hydrogen gas (H2) being a common one. nih.gov

Enzyme Induction: The enzymes responsible for reductive dehalogenation, known as reductive dehalogenases, often require induction by the presence of the halogenated molecule. epa.gov

Inhibition: The process can be inhibited by the presence of other sulfur-containing compounds like sulfite (B76179) and thiosulfate. epa.gov

A well-studied example is the bacterium Desulfomonile tiedjei, which can dehalogenate aromatic compounds as part of its energy metabolism. nih.govresearchgate.net While many organisms can reductively dehalogenate aliphatic compounds, fewer are known to do so with aromatic compounds. researchgate.net

Oxygenolytic and Hydrolytic Dehalogenation Pathways

In aerobic environments, microorganisms primarily employ oxygenolytic and hydrolytic dehalogenation pathways.

Oxygenolytic Dehalogenation: This process is catalyzed by monooxygenases and dioxygenases, which incorporate one or two atoms of molecular oxygen into the aromatic ring. nih.govresearchgate.net This incorporation of oxygen destabilizes the carbon-halogen bond, leading to its cleavage. nih.gov For instance, the degradation of chlorobenzene (B131634) can proceed through the action of a dioxygenase to form a chlorocatechol, which is then further metabolized. nih.govnih.gov Cytochrome P450 monooxygenases are also known to be involved in the N-dealkylation of chloroacetamide herbicides, a key initial step in their aerobic degradation. nih.govsci-hub.boxnih.gov

Hydrolytic Dehalogenation: This pathway involves the replacement of a halogen atom with a hydroxyl group derived from a water molecule. nih.govnih.gov The enzymes responsible are called hydrolytic dehalogenases or hydrolases. nih.govmdpi.com This is a common initial step in the degradation of many synthetic halogenated compounds. nih.gov Unlike some other dehalogenation reactions, hydrolytic dehalogenation can be independent of cofactors like CoA and ATP. nih.gov For example, the enzyme 4-chlorobenzoyl-CoA dehalogenase catalyzes the hydrolytic removal of chlorine from 4-chlorobenzoate. mdpi.comresearchgate.net

Isolation and Characterization of Degrading Microorganisms

Numerous microorganisms capable of degrading chloroacetamide and other chloroaromatic compounds have been isolated from contaminated soils and water. nih.govmdpi.combiorxiv.org These microbes often utilize the herbicide as a source of carbon and energy. mdpi.comresearchgate.net Enrichment culture techniques are commonly used to isolate these bacteria. mdpi.combiorxiv.org

Some of the isolated and characterized bacterial strains are detailed in the table below.

| Microorganism | Degraded Compound(s) | Key Findings |

| Pseudomonas oleovorans LCa2 | Acetochlor (B104951) | Degraded 98.03% of acetochlor (7.6 mg/L) in 7 days. Optimal growth at 35°C and pH 8.0. nih.gov |

| Sphingobium and Rhodococcus species | Butachlor (B1668075) | Predominant butachlor-degrading bacteria found in rice paddy soils. mdpi.com |

| Massilia chloroacetimidivorans TA-C7eT | Chloroacetamide herbicides | A novel species isolated from agricultural soil. nih.gov |

| Bacillus altitudinis A16 | Butachlor | Can degrade 90% of 50 mg/L butachlor. nih.gov |

| Cupidesulfovibrio sp. SRB-5 | Acetochlor, Alachlor (B1666766), Butachlor, etc. | A sulfate-reducing bacterium that degrades chloroacetamides anaerobically. acs.org |

| Catellibacterium caeni DCA-1T | Butachlor | Degraded 81.2% of 50 mg/L butachlor in 84 hours over a broad temperature and pH range. researchgate.net |

Identification and Characterization of Metabolites in Biodegradation Pathways

The biodegradation of chloroacetamide herbicides proceeds through a series of intermediate compounds known as metabolites. The identification of these metabolites is crucial for elucidating the degradation pathways. Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used for this purpose. nih.gov

The degradation of chloroacetamides can be initiated by different reactions depending on the conditions. Under aerobic conditions, N/C-dealkylation is often the first step, followed by hydroxylation of the aromatic ring and subsequent cleavage. researchgate.netnih.gov In anaerobic settings, dechlorination is typically the initial reaction. researchgate.netnih.gov

For example, the degradation of butachlor by a syntrophic pair of bacteria, O4a and O4b, was found to proceed through the following pathway: Butachlor → CDEPA → DEA → ADEP → Catechol → Mineralization. mdpi.com In the anaerobic degradation of acetochlor by Cupidesulfovibrio sp. SRB-5, intermediates such as acetochlor ethanesulfonic acid, 2-methyl-6-ethylaniline, and 2-ethylaniline (B167055) have been identified. acs.org

It is important to note that metabolites can sometimes account for a very high percentage of the initial herbicide mass found in environmental samples. nih.govacs.org

Enzymatic Systems Involved in Biotransformation

The biotransformation of chloroacetamide compounds is driven by a variety of enzymatic systems. These enzymes are the catalysts for the degradation reactions.

Key enzyme families involved include:

Amidases

Hydrolases

Reductases

Ferredoxins

Cytochrome P450 oxygenases researchgate.netnih.gov

Glutathione S-transferases acs.org

These enzymes can catalyze reactions such as N-dealkylation, O-dealkylation, and dechlorination. nih.gov For instance, a bifunctional enzyme from the cytochrome P450 family in Rhodococcus sp. B2 was found to be involved in both O-dealkylation and N-dealkoxymethylation of chloroacetanilide herbicides. nih.gov

Characterization of Dehalogenases (e.g., Hydrolases)

Dehalogenases are a critical class of enzymes that catalyze the cleavage of carbon-halogen bonds, a key step in the detoxification of halogenated pollutants. bohrium.comutm.my They are broadly classified based on their reaction mechanism.

Hydrolytic Dehalogenases (Hydrolases): These enzymes use a water molecule to replace a halogen atom with a hydroxyl group. nih.govnih.gov They are considered environmentally friendly and cost-effective for bioremediation. mdpi.com Many hydrolytic dehalogenases belong to the α/β-hydrolase superfamily. utm.my

An example is the chlorothalonil (B1668833) hydrolytic dehalogenase (Chd) from Pseudomonas sp. CTN-3. This enzyme is a novel, Zn(II)-dependent aromatic dehalogenase that does not require a coenzyme. luc.edu Another well-characterized hydrolytic dehalogenase is 4-chlorobenzoyl-CoA dehalogenase, which is involved in the degradation of 4-chlorobenzoate. nih.govmdpi.com This enzyme is dependent on coenzyme A and ATP. mdpi.com

The table below summarizes some characterized dehalogenases.

| Enzyme | Source Organism | Substrate(s) | Key Characteristics |

| Chlorothalonil hydrolytic dehalogenase (Chd) | Pseudomonas sp. CTN-3 | Chlorothalonil | Zn(II)-dependent aromatic dehalogenase; does not require a coenzyme. nih.govluc.edu |

| 4-Chlorobenzoyl-CoA dehalogenase | Pseudomonas sp. CBS3, Arthrobacter sp. 4-CB1 | 4-Chlorobenzoyl-CoA | Catalyzes hydrolytic dehalogenation; dependent on CoA and ATP. nih.govnih.govmdpi.com |

| EthABDB2 (Cytochrome P450 system) | Rhodococcus sp. B2 | Chloroacetanilide herbicides | Bifunctional enzyme capable of O-dealkylation and N-dealkoxymethylation. Optimal activity at 30°C and pH 7.5. nih.gov |

Role of Monooxygenases and Dioxygenases in Degradation

The microbial degradation of chloroacetamide herbicides is a critical process in their environmental detoxification. This breakdown is primarily enzymatic, with oxygenase enzymes playing a pivotal role. The biodegradation of chloroacetamides can involve two main pathways: glutathione-conjugated dichlorination and dealkylation-benzene ring cracking.

Within the dealkylation-benzene ring cracking pathway, monooxygenases and dioxygenases are instrumental in the degradation of intermediate metabolites. These enzymes introduce oxygen atoms into organic compounds, which increases their reactivity and water solubility and can lead to the cleavage of aromatic rings. capes.gov.br Monooxygenases incorporate one oxygen atom into the substrate, while dioxygenases incorporate both atoms from molecular oxygen (O₂). capes.gov.br Studies have confirmed that monooxygenases and dioxygenases are involved in breaking down the aniline (B41778) intermediate that forms during the degradation of some chloroacetamide herbicides. While specific studies on 2-chloro-N-cycloheptylacetamide are limited, the established degradation patterns for other chloroacetamides strongly suggest that these oxygenase enzymes are key to its natural attenuation in soil and water systems.

Environmental Impact and Bioremediation Strategies

The presence of chloroacetamide residues and their metabolites in soil and water poses potential risks to non-target organisms and ecosystems. nih.gov Bioremediation, which utilizes microorganisms to transform or degrade contaminants, represents a cost-effective and environmentally sound strategy for cleaning up sites contaminated with these herbicides. chemeo.com

The primary mechanism for the dissipation of chloroacetamide herbicides in the environment is microbial metabolism. nih.govresearchgate.net Numerous bacterial and fungal strains have been isolated and identified for their ability to degrade various chloroacetamide herbicides, suggesting their potential application in the bioremediation of sites contaminated with this compound. Bioaugmentation, the process of adding cultured microorganisms to the subsurface, can significantly accelerate the degradation of these compounds in both sterile and non-sterile soils. researchgate.net

While research has not yet identified specific strains for the degradation of this compound, a number of microbes have proven effective against structurally similar chloroacetamides like butachlor, acetochlor, and alachlor. These organisms are considered strong candidates for remediation efforts.

Interactive Data Table: Microbial Strains with Potential for Chloroacetamide Degradation

| Strain Name | Degraded Compound(s) | Key Findings | Reference(s) |

| Catellibacterium caeni DCA-1T | Butachlor | Degraded 81.2% of 50 mg/L butachlor within 84 hours. | researchgate.net |

| Bacillus cereus DC-1 | Butachlor | Achieved 87.06% degradation under optimized conditions. | researchgate.net |

| Bacillus altitudinis A16 | Butachlor | Capable of degrading 90% of 50 mg/L butachlor. | nih.gov |

| Acinetobacter baumannii DT | Chloroacetamides | Effective in degrading chloroacetamide herbicides. | nih.gov |

| Pseudomonas aeruginosa JD115 | Chloroacetamides | Effective in degrading chloroacetamide herbicides. | nih.gov |

| Sphingobium baderi DE-13 | Chloroacetamides | Effective in degrading chloroacetamide herbicides. | nih.gov |

| Rhodococcus sp. T3-1 | Butachlor | Capable of completely degrading 100 mg/L butachlor within 6 days. | |

| Paecilomyces marquandii | Chloroacetamides | A fungal strain capable of effectively degrading chloroacetamide herbicides. | nih.gov |

The efficiency of microbial degradation of chloroacetamides is not constant but is influenced by a variety of environmental factors. Optimizing these conditions is crucial for successful bioremediation.

Nutrient Levels: The availability of essential nutrients like nitrogen and phosphorus can significantly impact microbial growth and, consequently, the rate of herbicide degradation. cir-safety.org Inadequate nutrient supplies can slow down the remediation process. revistacultivar.com

Substrate Concentration: High concentrations of herbicides can be toxic to the degrading microorganisms, inhibiting their metabolic activity. Conversely, very low concentrations may not be sufficient to induce the necessary degradative enzymes.

Temperature: Microbial activity and the enzymatic reactions responsible for degradation are temperature-dependent. For many chloroacetamide-degrading microbes, the optimal temperature range is between 25°C and 35°C. ekb.eg For example, the strain Catellibacterium caeni DCA-1T efficiently degrades butachlor in a temperature range of 15°C to 35°C. researchgate.net

pH: The pH of the soil or water affects microbial growth and enzyme function. The optimal pH for the degradation of butachlor by Catellibacterium caeni is between 6.0 and 9.0. researchgate.net

Oxygen Availability: The degradation pathway can differ between aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. For aerobic bacteria, degradation often starts with an N/C-dealkylation reaction, whereas for anaerobic bacteria, dechlorination is typically the initial step. nih.govnih.gov

Interactive Data Table: Key Factors Affecting Chloroacetamide Biodegradation

| Factor | Influence on Biodegradation | Optimal Range/Condition (Example) | Reference(s) |

| Temperature | Affects microbial enzymatic activity. Low temperatures slow degradation; very high temperatures can denature enzymes. | 25°C - 35°C for many strains. | ekb.eg |

| pH | Influences microbial growth and enzyme stability. | 6.0 - 9.0 for C. caeni degrading butachlor. | researchgate.net |